5-bromo-2,3-difluoropyridine-4-carboxylic acid
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Overview
Description
5-bromo-2,3-difluoropyridine-4-carboxylic acid is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of bromine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a precursor compound such as 4-chloro-3-fluoropyridine is reacted with potassium fluoride (KF) to introduce the fluorine atoms . The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The final product is then purified through crystallization, filtration, and drying processes .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3-difluoropyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) in the presence of a suitable solvent.
Bromination: N-bromosuccinimide (NBS) in an organic solvent.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-2,3-difluoropyridine-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical drugs.
Agrochemicals: It is employed in the development of agrochemical products, such as pesticides and herbicides.
Material Science: The compound’s unique properties make it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-2,3-difluoropyridine-4-carboxylic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2,3-difluoropyridine-4-carboxylic acid
- 5-bromo-2,2-difluoro-1,3-benzodioxole
- 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Uniqueness
5-bromo-2,3-difluoropyridine-4-carboxylic acid is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring. This arrangement imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
Properties
CAS No. |
2758001-32-8 |
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Molecular Formula |
C6H2BrF2NO2 |
Molecular Weight |
238 |
Purity |
95 |
Origin of Product |
United States |
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